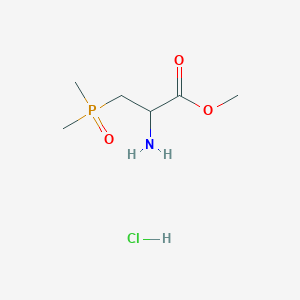

Methyl 2-amino-3-dimethylphosphorylpropanoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-amino-3-dimethylphosphorylpropanoate;hydrochloride” is a chemical compound with the CAS Number: 2567495-37-6 . It has a molecular weight of 215.62 . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in the form of a powder .

Molecular Structure Analysis

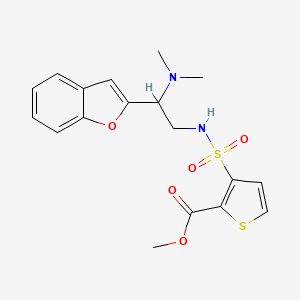

The InChI code for this compound is 1S/C6H14NO3P.ClH/c1-10-6(8)5(7)4-11(2,3)9;/h5H,4,7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 2-amino-3-dimethylphosphorylpropanoate;hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Palladium(II) Coordination Compounds Study

Research on the coordination compounds of palladium(II) with ligands similar to Methyl 2-amino-3-dimethylphosphorylpropanoate hydrochloride reveals insights into the metal's ability to form chelates. These studies provide valuable information on the interaction of palladium(II) with various esters and hydrochlorides, showcasing potential applications in catalysis and material science (Warnke & Trojanowska, 1993).

Antiproliferative Activity Against Cancer Cells

A study on the derivatives of methyl esters closely related to Methyl 2-amino-3-dimethylphosphorylpropanoate hydrochloride showed selective inhibition of colon cancer cell proliferation. These findings suggest potential therapeutic applications in designing cancer treatment strategies, highlighting the compound's relevance in medicinal chemistry and oncology research (Rayes et al., 2020).

Hydroformylation-Amidocarbonylation Applications

The synthesis of Glufosinate, a compound structurally related to Methyl 2-amino-3-dimethylphosphorylpropanoate hydrochloride, via hydroformylation–amidocarbonylation demonstrates the compound's potential in agricultural chemistry, particularly in producing herbicides. This method showcases an innovative approach to synthesizing agriculturally significant chemicals (Sakakura, Huang, & Tanaka, 1991).

Metal Complexes as CDK8 Kinase Inhibitors

The synthesis and testing of metal complexes derived from structurally related methyl esters for their anti-tumor activities indicate potential applications in the development of new cancer therapies. These compounds, evaluated for their effectiveness against human colorectal carcinoma cells, underscore the significance of such compounds in pharmaceutical research, particularly as CDK8 kinase inhibitors (Aboelmagd et al., 2021).

Corrosion Inhibition

Research on bipyrazolic derivatives, including compounds structurally akin to Methyl 2-amino-3-dimethylphosphorylpropanoate hydrochloride, highlights their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. This suggests potential industrial applications in materials science, particularly in protecting metals from corrosion (Missoum et al., 2013).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements associated with the compound include H315, H319, and H335 . These codes correspond to specific hazard descriptions, such as “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .

Eigenschaften

IUPAC Name |

methyl 2-amino-3-dimethylphosphorylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3P.ClH/c1-10-6(8)5(7)4-11(2,3)9;/h5H,4,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILYHNVRZDZNSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CP(=O)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione](/img/structure/B2805219.png)

![3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2805225.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2805230.png)

![2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2805231.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2805238.png)

![(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2805240.png)

![Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate](/img/structure/B2805242.png)